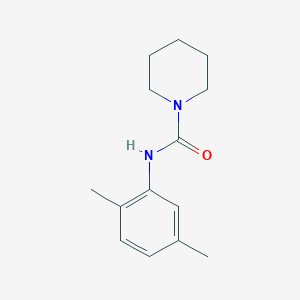
1-(N-(2,5-Xylyl)carbamoyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 1-(N-(2,5-Xylyl)carbamoyl)pipéridine est un composé chimique de formule moléculaire C14H20N2O et d’un poids moléculaire de 232,328 g/mol C’est un dérivé de la pipéridine, ce qui signifie qu’il contient un cycle à six chaînons avec un atome d’azote
Méthodes De Préparation
La synthèse de la 1-(N-(2,5-Xylyl)carbamoyl)pipéridine implique généralement la réaction de la pipéridine avec l’isocyanate de 2,5-xylyle. La réaction est effectuée dans des conditions contrôlées afin de garantir la formation du produit souhaité. La voie de synthèse générale peut être résumée comme suit :
Matériaux de départ : Pipéridine et isocyanate de 2,5-xylyle.
Conditions de réaction : La réaction est généralement conduite dans un solvant organique tel que le dichlorométhane ou le toluène, à température ambiante ou légèrement élevée.
Les méthodes de production industrielle peuvent impliquer des voies de synthèse similaires, mais à plus grande échelle, avec des optimisations pour le rendement et la rentabilité.
Analyse Des Réactions Chimiques
La 1-(N-(2,5-Xylyl)carbamoyl)pipéridine subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des oxydants tels que le permanganate de potassium ou le trioxyde de chrome, ce qui conduit à la formation des produits oxydés correspondants.
Réduction : Les réactions de réduction peuvent être effectuées en utilisant des réducteurs tels que l’hydrure d’aluminium et de lithium ou le borohydrure de sodium, ce qui entraîne la formation de dérivés réduits.
Substitution : Le composé peut subir des réactions de substitution, où les groupes fonctionnels sur le cycle pipéridine ou la partie xylyle sont remplacés par d’autres groupes.
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés.
Applications de la recherche scientifique
La 1-(N-(2,5-Xylyl)carbamoyl)pipéridine a plusieurs applications de recherche scientifique, notamment :
Chimie : Elle est utilisée comme bloc de construction dans la synthèse de molécules organiques plus complexes. Sa structure unique la rend précieuse dans le développement de nouvelles entités chimiques.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses interactions avec des cibles biologiques telles que les enzymes et les récepteurs.
Médecine : Des recherches sont en cours pour explorer ses applications thérapeutiques potentielles, notamment son utilisation comme composé de tête dans la découverte de médicaments.
Applications De Recherche Scientifique
1-(N-(2,5-Xylyl)carbamoyl)piperidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new chemical entities.
Biology: The compound is studied for its potential biological activities, including its interactions with biological targets such as enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery.
Mécanisme D'action
Le mécanisme d’action de la 1-(N-(2,5-Xylyl)carbamoyl)pipéridine implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier aux enzymes ou aux récepteurs, modulant leur activité. Les voies et les cibles exactes dépendent de l’application spécifique et du système biologique étudié. Par exemple, elle peut inhiber ou activer certaines enzymes, ce qui entraîne des effets en aval sur les processus cellulaires .
Comparaison Avec Des Composés Similaires
La 1-(N-(2,5-Xylyl)carbamoyl)pipéridine peut être comparée à d’autres dérivés de la pipéridine, tels que :
2-Méthyl-1-(N-(2,5-xylyl)carbamoyl)pipéridine : Ce composé a une structure similaire, mais avec un groupe méthyle sur le cycle pipéridine, ce qui peut modifier ses propriétés chimiques et biologiques.
1-(N-(3,5-xylyl)carbamoyl)pipéridine : Ce dérivé a le groupe xylyle substitué à différentes positions, ce qui peut affecter sa réactivité et ses interactions.
Le caractère unique de la 1-(N-(2,5-Xylyl)carbamoyl)pipéridine réside dans son motif de substitution spécifique et les propriétés qui en résultent, ce qui en fait un composé précieux pour diverses applications de recherche.
Propriétés
Numéro CAS |
60465-37-4 |
|---|---|
Formule moléculaire |
C14H20N2O |
Poids moléculaire |
232.32 g/mol |
Nom IUPAC |
N-(2,5-dimethylphenyl)piperidine-1-carboxamide |
InChI |
InChI=1S/C14H20N2O/c1-11-6-7-12(2)13(10-11)15-14(17)16-8-4-3-5-9-16/h6-7,10H,3-5,8-9H2,1-2H3,(H,15,17) |
Clé InChI |
WCIUJQMOMCPICD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C)NC(=O)N2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



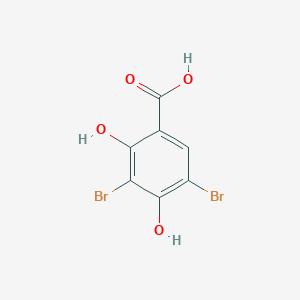

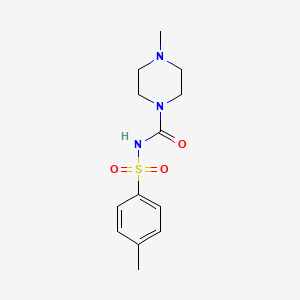
![4-nitro-N-[2,2,2-trichloro-1-(3-chloroanilino)ethyl]benzamide](/img/structure/B11945632.png)
![Diethyl 2-{[(5-nitro-1,3-thiazol-2-yl)amino]methylene}malonate](/img/structure/B11945636.png)
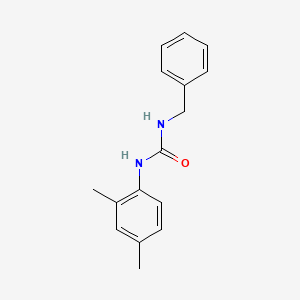
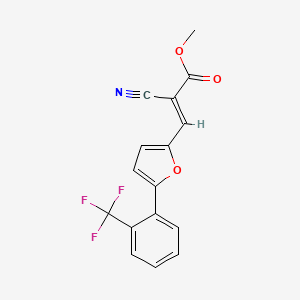

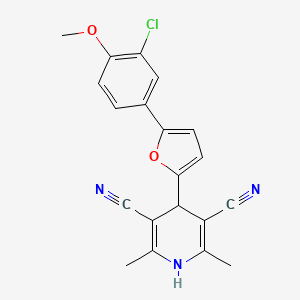
![4-(5,6-Dihydroimidazo[2,1-b]thiazol-3-yl)benzene-1,2-diol hydrochloride](/img/structure/B11945681.png)
![Dimethyl 5-[(4-chloro-2-nitrophenyl)carbamoylamino]benzene-1,3-dicarboxylate](/img/structure/B11945685.png)


